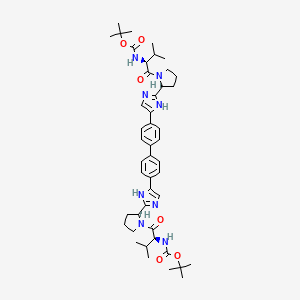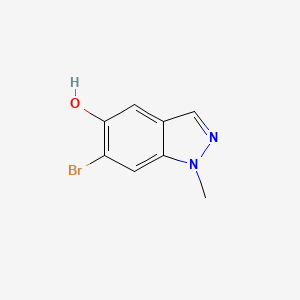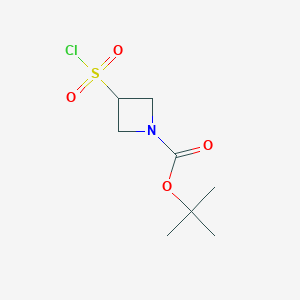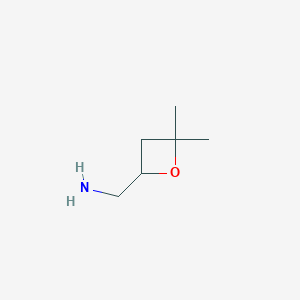
2-Bromo-6-fluoroisonicotinic acid
Overview
Description
2-Bromo-6-fluoroisonicotinic acid is an organic compound with the molecular formula C6H3BrFNO2 and a molecular weight of 220 g/mol . It is a derivative of pyridinecarboxylic acid, characterized by the presence of bromine and fluorine atoms at the 2 and 6 positions, respectively . This compound is a white to light yellow solid at room temperature and is primarily used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoroisonicotinic acid typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid are used under acidic conditions.
Major Products:
Substituted Pyridines: Depending on the reagents used, various substituted pyridines can be formed.
Oxidized or Reduced Derivatives: Products such as pyridinecarboxylic acids or pyridinecarboxylates.
Scientific Research Applications
2-Bromo-6-fluoroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoroisonicotinic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It can modulate biochemical pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
- 2-Bromo-4-pyridinecarboxylic acid
- 6-Fluoro-4-pyridinecarboxylic acid
- 2-Fluoro-4-pyridinecarboxylic acid
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in 2-Bromo-6-fluoroisonicotinic acid makes it unique compared to its analogs. This dual substitution can lead to distinct chemical reactivity and biological activity.
- Properties: Similar compounds may have different physical and chemical properties, such as melting points, boiling points, and solubility, which can influence their applications .
Properties
IUPAC Name |
2-bromo-6-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPGZOLCTWSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)


![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)
![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)




